PF-06372222 -

PF-06372222

Catalog Number: EVT-279212
CAS Number:
Molecular Formula: C26H28F3N5O3
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06372222 is a small-molecule negative allosteric modulator (NAM) of glucagon receptor (GCGR). Antagonists of GCGR may be helpful in treating type 2 diabetes mellitus because they regulate plasma glucose levels by decreasing or slowing hepatic glucose production by signaling in the liver, intestinal smooth muscle, kidney, brain, and adipose tissue. PF-06372222 is also an antagonist for glucagon-like peptide-1 receptor GLP-1R, which inhibits glucagon secretion and glucose-dependent insulin secretion and may also play a role in hormonal release leading to acute and chronic stress and anxiety. By negatively modulating GLP-1R, PF-06372222 could treat type 2 diabetes mellitus and stress and anxiety.
Overview

PF-06372222 is a negative allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which plays a significant role in glucose metabolism and insulin secretion. This compound has garnered attention in pharmacological research due to its potential implications in treating metabolic disorders, particularly type 2 diabetes. The development of PF-06372222 was aimed at enhancing the understanding of GLP-1R signaling and its modulation through allosteric sites.

Source and Classification

PF-06372222 was originally developed as part of a research initiative focused on allosteric modulators of G protein-coupled receptors (GPCRs), specifically targeting GLP-1R. It is classified under the category of negative allosteric modulators, which are compounds that bind to a receptor at a site distinct from the active site, leading to a decrease in the receptor's activity. The chemical structure of PF-06372222 includes a trifluoromethyl-pyrazole group, which interacts with specific regions of the receptor to exert its effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-06372222 involves advanced organic chemistry techniques, particularly click chemistry, which allows for the rapid generation of diverse compound libraries. The key method employed is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction that facilitates the formation of triazole derivatives . This method enables researchers to create various structural analogs based on the initial template of PF-06372222, enhancing its pharmacological properties.

The synthetic pathway typically begins with the preparation of azide and alkyne precursors, followed by their reaction under optimized conditions to yield the desired triazole compound. The efficiency of this process allows for high-throughput screening and rapid identification of compounds with improved activity against GLP-1R.

Molecular Structure Analysis

Structure and Data

The molecular structure of PF-06372222 has been elucidated through crystallographic studies, revealing its binding interactions within the transmembrane domain of GLP-1R. The compound forms hydrogen bonds with key residues in a polar cleft between helices VI and VII, while its hydrophobic trifluoromethyl-pyrazole group interacts with helix V .

Key structural data includes:

  • Molecular Formula: C₁₃H₈F₃N₃O₂
  • Molecular Weight: 307.21 g/mol
  • SMILES Notation: CC(C)(C)N1C(=O)N(C(=N)N=C(N)N)C(=O)C1=O

This structural information is crucial for understanding how PF-06372222 modulates GLP-1R activity.

Chemical Reactions Analysis

Reactions and Technical Details

PF-06372222 participates in several chemical reactions primarily involving its interactions with GLP-1R. As a negative allosteric modulator, it alters receptor conformation upon binding, leading to reduced receptor activation by endogenous ligands such as glucagon-like peptide-1 .

In addition to its biological interactions, PF-06372222 can also engage in coordination chemistry, forming stable complexes with transition metals like copper, which can be leveraged in various analytical methods .

Mechanism of Action

Process and Data

The mechanism by which PF-06372222 exerts its effects involves binding to an allosteric site on GLP-1R, distinct from the orthosteric site where endogenous ligands bind. This binding leads to conformational changes that stabilize an inactive state of the receptor, thereby inhibiting downstream signaling pathways associated with glucose metabolism .

Experimental data indicate that PF-06372222 decreases cAMP accumulation in response to GLP-1 stimulation, confirming its role as a negative allosteric modulator .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-06372222 exhibits several notable physical and chemical properties:

PropertyValue
AppearanceWhite solid
SolubilitySoluble in DMSO
StabilityStable under ambient conditions
Melting PointNot specified

These properties are essential for determining the compound's suitability for various applications in pharmacology.

Applications

Scientific Uses

PF-06372222 has potential applications in scientific research focused on metabolic diseases such as type 2 diabetes. By providing insights into GLP-1R modulation, it aids in developing therapeutic strategies that could enhance or inhibit receptor activity depending on clinical needs. Furthermore, it serves as a valuable tool for studying GPCR signaling pathways and their implications in human health .

Introduction to PF-06372222

PF-06372222 (CAS 1407592-99-7) is a synthetic organic compound with the molecular formula C₂₆H₂₈F₃N₅O₃ and a molecular weight of 515.54 g/mol [2] [5]. It features seven hydrogen bond acceptors, three hydrogen bond donors, and a high topological polar surface area of 108.62 Ų, contributing to its specific receptor interactions. The compound’s XLogP value of 5.38 indicates significant lipophilicity, and it violates one of Lipinski’s rules due to its molecular weight exceeding 500 Da [1]. PF-06372222 exists as a solid powder with >98% purity, is soluble in DMSO, and maintains stability for >2 years when stored at -20°C [2] [8]. Its stereospecific binding is enabled by the (R)-configuration at the chiral center, as denoted in its IUPAC name: (R)-3-(4-((3,3-dimethylcyclobutyl)((6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-yl)amino)methyl)benzamido)propanoic acid [5].

  • Table 1: Physicochemical Profile of PF-06372222
    PropertyValue
    Molecular FormulaC₂₆H₂₈F₃N₅O₃
    Molecular Weight515.54 g/mol
    Hydrogen Bond Acceptors7
    Hydrogen Bond Donors3
    Topological Polar Surface Area108.62 Ų
    XLogP5.38
    Lipinski's Rule Violations1 (MW > 500)
    CAS Number1407592-99-7
    Storage Stability>2 years at -20°C

Pharmacological Classification as a Negative Allosteric Modulator (NAM)

PF-06372222 functions as a small-molecule negative allosteric modulator (NAM) for Class B G protein-coupled receptors (GPCRs), specifically targeting the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR) [1] [2]. Unlike competitive antagonists, which bind orthosteric sites, allosteric modulators like PF-06372222 bind to topographically distinct sites, inducing conformational changes that suppress receptor activation by endogenous ligands [5] [9]. This mechanism allows PF-06372222 to:

  • Inhibit basal and agonist-induced signaling: It reduces cAMP accumulation by stabilizing inactive receptor conformations [2] [6].
  • Modulate insulin/glucagon secretion: By targeting GLP-1R and GCGR, it influences glucose-dependent insulin secretion and hepatic glucose production, suggesting therapeutic potential for metabolic disorders like type 2 diabetes [2] [5].
  • Exhibit biased modulation: Its binding restricts intracellular helix VI movement—a hallmark of GPCR activation—thereby selectively disrupting G-protein coupling without affecting β-arrestin recruitment pathways [5] [6].

Target Receptor Identification: GLP-1R and GCGR in Class B GPCRs

PF-06372222 dually targets GLP-1R and GCGR, both Class B GPCRs characterized by large extracellular domains (ECDs) and critical roles in glucose homeostasis [2] [9].

Structural Basis of Inhibition

High-resolution crystallography (2.7–3.0 Å) reveals PF-06372222 binds a common allosteric pocket in the transmembrane domain (TMD) of GLP-1R, situated near helices V–VII at the intracellular interface [5] [6]. Key interactions include:

  • Hydrophobic contacts with helices I, II, III, and VII.
  • A salt bridge with Arg380 on helix VI.
  • Species-specific interaction with primate-conserved Trp33 of the ECD [6].This binding stabilizes an inactive receptor conformation where the ECD adopts a "closed" state, occluding the orthosteric peptide-binding site (Fig. 1B) [6]. Disulfide cross-linking experiments confirm physiological relevance: Mutants like E127CECD–Q211CECL1 reduce GLP-1 potency by 100-fold, reversible under reducing conditions [6].

Functional Consequences

  • GLP-1R inhibition: Suppresses glucose-dependent insulin secretion and promotes satiety pathways [2] [9].
  • GCGR inhibition: Attenuates glucagon-induced hepatic glucose production [2].
  • Table 2: Structural Impact of PF-06372222 Binding to GLP-1R
    ParameterPeptide-Bound (Active) StatePF-06372222-Bound (Inactive) State
    ECD PositionOpen (28 Å from TMD)Closed (juxtaposed with ECL1/ECL3)
    Helix VI ConformationOutward displacementImmobilized intracellular tip
    ECL1 OrientationFaces orthosteric pocketReoriented 180° toward helix I
    ECL3 PositionExtended extracellularlyPacked against TMD core (12.3 Å shift)
    TMD Pocket Volume883–1036 ų893 ų

Historical Context of Allosteric Modulator Discovery in GPCR Research

The development of PF-06372222 reflects a paradigm shift in GPCR pharmacology—from orthosteric targeting to allosteric modulation—driven by structural biology advances.

Milestones in GPCR Research

  • Receptor theory inception: John Langley’s 1905 concept of "receptive substances" and Raymond Ahlquist’s 1948 classification of α/β-adrenoreceptors laid foundational principles, though receptors’ existence remained debated until the 1970s [3] [4].
  • Molecular era: Robert Lefkowitz’s lab purified and cloned β₂-adrenergic receptors (1986), revealing the conserved seven-transmembrane helix architecture and enabling homology modeling for Class B targets like GLP-1R [3] [10].
  • Allosteric modulation: The discovery that GPCRs possess regulatory sites beyond orthosteric pockets (e.g., PF-06372222’s TMD-binding site) expanded drug design possibilities [5] [9].

Technological Drivers

  • X-ray crystallography: Enabled the first inactive-state GPCR structures (2000s), including PF-06372222-bound GLP-1R (2017), which revealed how allosteric pockets restrict helix VI movement [5] [6].
  • Cryo-electron microscopy (cryo-EM): Resolved full-length GPCR-G protein complexes (2020s), contextualizing PF-06372222’s action within receptor dynamics [6] [7].

  • Table 3: Evolution of Key GPCR-Targeting Modalities

    EraDominant ModalityExample TherapeuticsLimitations Addressed by Allosteric Modulators
    1960s–1990sOrthosteric agonists/antagonistsPropranolol, AtenololSpecificity issues; basal activity interference
    2000s–2010sBiased agonistsTRV027 (angiotensin receptor)Signal overactivation side effects
    2010s–PresentAllosteric modulatorsPF-06372222, MaravirocSubtype selectivity; spatial-temporal control

PF-06372222 exemplifies modern structure-based drug design, where atomic-level receptor insights facilitate precise control over metabolic signaling pathways [5] [9]. Its characterization underscores how allosteric modulators can achieve greater receptor subtype selectivity and finer modulation than orthosteric ligands—a cornerstone of next-generation GPCR therapeutics [7] [9].

Properties

Product Name

PF-06372222

IUPAC Name

3-[[4-[(R)-(3,3-dimethylcyclobutyl)-[[6-[4-(trifluoromethyl)imidazol-1-yl]pyridin-3-yl]amino]methyl]benzoyl]amino]propanoic acid

Molecular Formula

C26H28F3N5O3

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C26H28F3N5O3/c1-25(2)11-18(12-25)23(16-3-5-17(6-4-16)24(37)30-10-9-22(35)36)33-19-7-8-21(31-13-19)34-14-20(32-15-34)26(27,28)29/h3-8,13-15,18,23,33H,9-12H2,1-2H3,(H,30,37)(H,35,36)/t23-/m0/s1

InChI Key

MYZIDYJMNWEJMC-QHCPKHFHSA-N

SMILES

CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

PF-0637222; PF0637222; PF 0637222

Canonical SMILES

CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C

Isomeric SMILES

CC1(CC(C1)[C@H](C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.